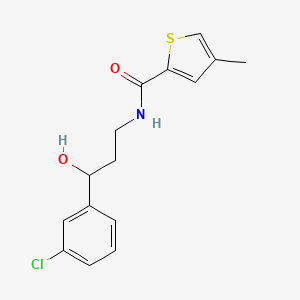
Piperazine-2-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine-2-carboxamide dihydrochloride is a chemical compound with the molecular formula C5H13Cl2N3O and a molecular weight of 202.08 . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of Piperazine-2-carboxamide derivatives has been achieved through solid phase synthetic routes, producing thousands of single compounds via the Irori directed sorting technique . The process involves computational methods such as reagent clustering and library profiling to maximize reagent diversity and optimize pharmacokinetic parameters .Molecular Structure Analysis
The InChI code for Piperazine-2-carboxamide dihydrochloride is1S/C5H11N3O.2ClH/c6-5(9)4-3-7-1-2-8-4;;/h4,7-8H,1-3H2,(H2,6,9);2*1H . This code provides a specific identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
Piperazine-2-carboxamide dihydrochloride is a crystalline white powder. It has a molecular weight of 202.08 and is stored at refrigerated temperatures .Scientific Research Applications
- Application : Researchers have applied a semipurified aminopeptidase from Aspergillus oryzae (LAP2) for the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid. Immobilizing the enzyme on methacrylic resins allows for continuous flow mode, enhancing productivity and maintaining reaction yield .
- Application : Solid-phase synthetic routes have been used to produce 15,000 single compounds via the Irori directed sorting technique, creating a Lead Discovery Library for general screening .
Biocatalysis and Enzyme Immobilization
Lead Discovery Library Synthesis
Kinetic Resolution of Racemic Compounds
These applications highlight the versatility and significance of piperazine-2-carboxamide dihydrochloride in scientific research. If you’d like more details on any specific area, feel free to ask! 😊🔬
Future Directions
Piperazine-2-carboxamide derivatives have been produced for general screening . The use of novel solid phase synthetic routes and the Irori directed sorting technique has allowed for the production of thousands of single compounds . Future directions may involve further optimization of these techniques and exploration of the potential applications of these compounds in various research contexts .
Mechanism of Action
Target of Action
The primary target of Piperazine-2-carboxamide dihydrochloride is a semipurified aminopeptidase from Aspergillus oryzae (LAP2) . This enzyme plays a crucial role in the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid .
Mode of Action
Piperazine-2-carboxamide dihydrochloride interacts with its target, the LAP2 enzyme, to facilitate the chiral resolution of racemic piperazine-2-carboxamide . This interaction results in the conversion of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid .
Biochemical Pathways
The biochemical pathway primarily affected by Piperazine-2-carboxamide dihydrochloride involves the chiral resolution of racemic piperazine-2-carboxamide . The downstream effects of this pathway result in the production of enantiopure (S)-piperazine-2-carboxylic acid .
Pharmacokinetics
The nitrogen atom sites in piperazine-based compounds serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .
Result of Action
The result of Piperazine-2-carboxamide dihydrochloride’s action is the production of enantiopure (S)-piperazine-2-carboxylic acid from racemic piperazine-2-carboxamide . This transformation is facilitated by the LAP2 enzyme and results in a significant increase in productivity .
Action Environment
The action of Piperazine-2-carboxamide dihydrochloride is influenced by the environment in which it is used. For instance, the immobilized LAP2 enzyme can be reused for more than 10 cycles in batch without any apparent loss of activity . Moreover, the enzyme can operate continuously for more than 24 hours without affecting the reaction yield when integrated into a continuous flow mode .
properties
IUPAC Name |
piperazine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.2ClH/c6-5(9)4-3-7-1-2-8-4;;/h4,7-8H,1-3H2,(H2,6,9);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCNBEJAVIPVMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

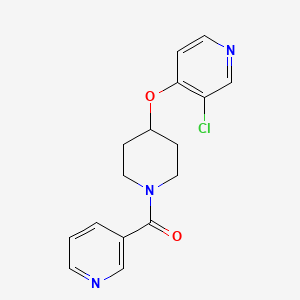
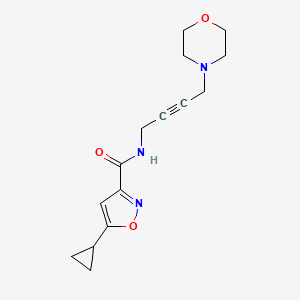
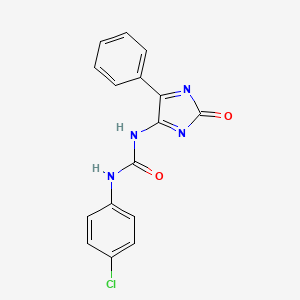
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide](/img/structure/B2372272.png)



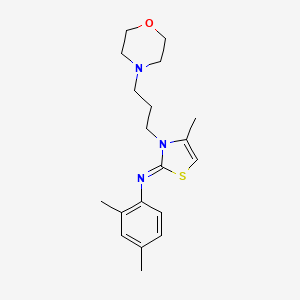
![N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2372281.png)
![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/no-structure.png)
![Ethyl 2-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372284.png)
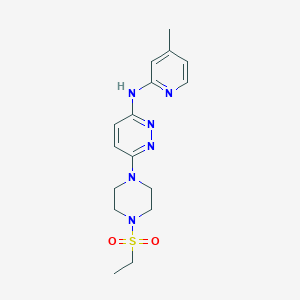
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione](/img/structure/B2372286.png)
